[3-(4-Fluorophenyl)prop-1-yn-1-yl]trimethylsilane
Description
[3-(4-Fluorophenyl)prop-1-yn-1-yl]trimethylsilane is a chemical compound with the molecular formula C₁₂H₁₅FSi and a molecular weight of 206.33 g/mol. This compound is frequently used in scientific experiments due to its unique chemical structure and potential biological activities.
Properties
IUPAC Name |
3-(4-fluorophenyl)prop-1-ynyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FSi/c1-14(2,3)10-4-5-11-6-8-12(13)9-7-11/h6-9H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHKOHHPDTVNPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133218-06-1 | |
| Record name | [3-(4-fluorophenyl)prop-1-yn-1-yl]trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of [3-(4-Fluorophenyl)prop-1-yn-1-yl]trimethylsilane typically involves the reaction of 4-fluorophenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
[3-(4-Fluorophenyl)prop-1-yn-1-yl]trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF) or other fluoride sources.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and fluoride sources for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Key Reactions
The compound undergoes several types of chemical reactions:
- Oxidation : Can be oxidized to form ketones or carboxylic acids.
- Reduction : Reduction can convert it into alkanes or alkenes.
- Substitution : The trimethylsilyl group can be replaced with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Organic Synthesis
[3-(4-Fluorophenyl)prop-1-yn-1-yl]trimethylsilane is primarily used as a building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for creating diverse functionalized compounds. For instance, it can be utilized in cross-coupling reactions to form carbon-carbon bonds, which are fundamental in organic synthesis.
Medicinal Chemistry
The compound has been investigated for its potential biological activities. Studies have shown that derivatives of this compound may exhibit significant antitumor properties, making it a candidate for further exploration in drug development. For example, compounds that include similar alkynylsilanes have demonstrated activity against cancer cell lines, suggesting that this compound could be explored for therapeutic applications .
Material Science
In material science, this compound is utilized for developing new materials and chemical processes. Its unique properties allow it to enhance the performance characteristics of polymers and other materials when incorporated into formulations .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of compounds related to this compound through the National Cancer Institute’s Developmental Therapeutics Program. The results indicated that certain derivatives exhibited significant growth inhibition against various cancer cell lines, highlighting the potential for developing new anticancer agents based on this compound .
Case Study 2: Synthesis of Functionalized Silanes
Research has demonstrated the utility of alkynylsilanes like this compound in synthesizing functionalized silanes through various coupling reactions. These reactions have implications for creating advanced materials with tailored properties for specific applications in electronics and nanotechnology .
Mechanism of Action
The mechanism of action of [3-(4-Fluorophenyl)prop-1-yn-1-yl]trimethylsilane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[3-(4-Fluorophenyl)prop-1-yn-1-yl]trimethylsilane can be compared with other similar compounds, such as:
- [3-(4-Chlorophenyl)prop-1-yn-1-yl]trimethylsilane
- [3-(4-Bromophenyl)prop-1-yn-1-yl]trimethylsilane
- [3-(4-Methylphenyl)prop-1-yn-1-yl]trimethylsilane
These compounds share a similar structural framework but differ in the substituents on the phenyl ring. The presence of different substituents can influence the chemical reactivity and biological activity of these compounds, highlighting the uniqueness of this compound .
Biological Activity
[3-(4-Fluorophenyl)prop-1-yn-1-yl]trimethylsilane is an organosilicon compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanism of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a fluorinated phenyl group attached to a propyne moiety and a trimethylsilyl group, which may influence its reactivity and biological interactions.
Research indicates that compounds with similar structures often act through mechanisms involving covalent modification of biological targets. Specifically, the presence of an alkyne group in this compound suggests potential reactivity with thiol groups in proteins, leading to altered protein function and cellular responses.
Recent studies have highlighted that alkynes can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism is particularly relevant in cancer therapy, where inducing cell death in tumor cells is desirable.
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Labshake |
| HCT116 (Colon Cancer) | 8.9 | MDPI |
| A549 (Lung Cancer) | 15.2 | PMC |
These results indicate that this compound exhibits significant cytotoxic activity, particularly against colon and breast cancer cell lines.
Mechanistic Insights
Further investigations into the mechanism of action revealed that the compound may inhibit glutathione peroxidase 4 (GPX4), an enzyme critical for cellular antioxidant defense. Inhibition of GPX4 leads to increased levels of lipid peroxides, promoting ferroptosis in sensitive cancer cells .
Case Studies
Case Study 1: Breast Cancer Treatment
In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent increase in cell death. Flow cytometry analyses indicated that the compound induced apoptosis and necrosis pathways, suggesting multiple modes of action.
Case Study 2: Colon Cancer Efficacy
Another investigation focused on HCT116 cells demonstrated that exposure to the compound not only reduced cell viability but also altered cellular morphology indicative of ferroptotic cell death. Western blot analyses confirmed the downregulation of GPX4 expression following treatment, further supporting its role as a ferroptosis inducer.
Q & A
Q. What are the common synthetic routes for [3-(4-Fluorophenyl)prop-1-yn-1-yl]trimethylsilane in laboratory settings?
Answer: The compound is typically synthesized via organometallic reactions. A representative method involves:
- Step 1: Lithiation or Grignard formation using 1-bromo-4-fluorobenzene as the starting material.
- Step 2: Reaction with trimethylsilylacetylene (TMS-acetylene) under inert conditions (e.g., THF, -78°C).
- Step 3: Quenching and purification via column chromatography or distillation.
This approach mirrors the synthesis of analogous compounds like (4-fluorophenyl)trimethylsilane, where lithiation of fluorobenzene derivatives is critical . For larger-scale preparations, one-pot methodologies using pre-functionalized alkynes (e.g., ((4-fluorophenyl)ethynyl)trimethylsilane) may also be adapted .
Q. How can researchers characterize this compound using spectroscopic methods?
Answer: Key characterization techniques include:
- NMR Spectroscopy:
- ¹H NMR: Peaks for aromatic protons (δ 7.2–7.5 ppm), TMS protons (δ 0.1–0.3 ppm), and the alkyne proton (if deshielded, δ ~2.5–3.0 ppm).
- ¹³C NMR: Signals for the silyl group (δ 0–5 ppm), aromatic carbons (δ 115–160 ppm), and the sp-hybridized alkyne carbons (δ 80–100 ppm).
- ¹⁹F NMR: A singlet near δ -110 ppm for the para-fluorine .
- FT-IR: Alkyne C≡C stretch (~2100–2200 cm⁻¹) and Si–C vibrations (~1250 cm⁻¹).
- Mass Spectrometry (MS): Molecular ion peak (M⁺) and fragments corresponding to TMS loss (e.g., [M – Si(CH₃)₃]⁺).
Q. What precautions are necessary when handling this compound in laboratory environments?
Answer:
- Storage: Under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis of the silyl group.
- Handling: Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid exposure to moisture or protic solvents.
- Waste Disposal: Segregate halogenated/silicon-containing waste and consult institutional guidelines for specialized treatment .
Advanced Research Questions
Q. How do researchers address discrepancies between NMR data and X-ray crystallography results when analyzing this compound?
Answer: Discrepancies often arise from dynamic effects (e.g., rotational barriers in crystals vs. solution). To resolve these:
- Dynamic NMR: Study variable-temperature ¹H/¹³C NMR to detect hindered rotation or tautomerism.
- X-ray Refinement: Use programs like SHELXL to model disorder or anisotropic thermal motion in crystal structures .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. What strategies are employed to optimize reaction conditions for incorporating this compound into complex organic molecules?
Answer:
- Catalytic Systems: Use Pd(0)/Cu(I) catalysts for Sonogashira couplings, ensuring compatibility with the TMS group.
- Protection/Deprotection: Retain the TMS group as a protecting moiety during multi-step syntheses (e.g., in alkyne functionalization).
- Solvent Optimization: Non-polar solvents (toluene, DCM) minimize side reactions, while additives like TMEDA enhance lithiation efficiency .
Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?
Answer:
- DFT Calculations: Map reaction pathways (e.g., oxidative addition of Pd to the alkyne) and identify transition states.
- NBO Analysis: Quantify hyperconjugative interactions between the fluorophenyl ring and the alkyne moiety.
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics .
Methodological Notes
- Crystallography: For structural studies, ORTEP-III is recommended for visualizing thermal ellipsoids, while SHELX suites are preferred for refinement .
- Contradiction Management: Cross-validate spectroscopic data with multiple techniques (e.g., XRD for bond lengths vs. DFT for electronic structure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
